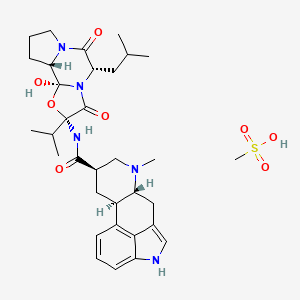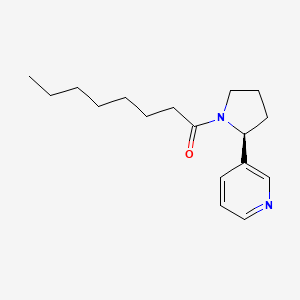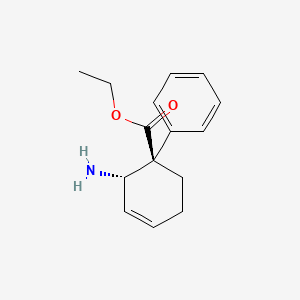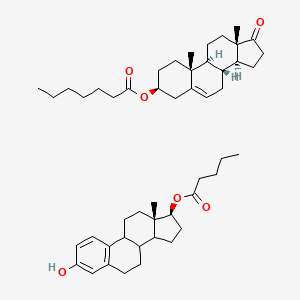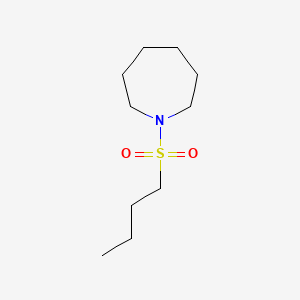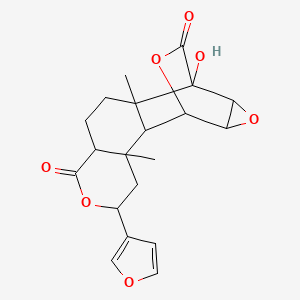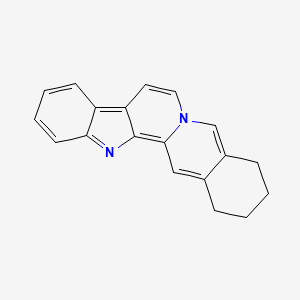
Butanilicaína
Descripción general
Descripción
Su nombre IUPAC es 2-(Butylamino)-N-(2-cloro-6-metilfenil)acetamida . Este compuesto se utiliza principalmente por sus efectos de adormecimiento en los procedimientos médicos.
Aplicaciones Científicas De Investigación
La butanilicaína tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los anestésicos locales y sus propiedades químicas.
Biología: La this compound se utiliza en estudios que involucran la conducción nerviosa y el bloqueo de los canales de sodio.
Medicina: Como anestésico local, se utiliza en varios procedimientos médicos para proporcionar adormecimiento localizado.
Análisis Bioquímico
Biochemical Properties
Butanilicaine plays a crucial role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to its anesthetic effects. Butanilicaine interacts with various enzymes and proteins, including sodium channels and possibly other ion channels. The nature of these interactions involves the binding of Butanilicaine to the sodium channels, thereby blocking the influx of sodium ions and preventing nerve signal transmission .
Cellular Effects
Butanilicaine affects various types of cells and cellular processes. In neurons, it inhibits the transmission of nerve impulses by blocking sodium channels. This leads to a decrease in neuronal excitability and provides the anesthetic effect. Butanilicaine also influences cell signaling pathways by altering the function of ion channels, which can impact gene expression and cellular metabolism. For example, the blockade of sodium channels can lead to changes in intracellular calcium levels, which in turn can affect various signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Butanilicaine involves its binding to the voltage-gated sodium channels on the neuronal cell membrane. This binding inhibits the flow of sodium ions into the neuron, which is essential for the generation and propagation of action potentials. By blocking these channels, Butanilicaine effectively prevents nerve signal transmission, leading to its anesthetic effects. Additionally, Butanilicaine may interact with other ion channels and receptors, further modulating neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanilicaine can change over time The stability of Butanilicaine is an important factor, as it can degrade over time, affecting its efficacyIn vitro and in vivo studies have indicated that prolonged exposure to Butanilicaine can lead to changes in cellular function, including alterations in ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of Butanilicaine vary with different dosages in animal models. At low doses, Butanilicaine effectively blocks sodium channels and provides anesthetic effects without significant toxicity. At higher doses, Butanilicaine can cause adverse effects, including toxicity and potential damage to nerve cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, but exceeding this dosage can lead to toxic effects .
Metabolic Pathways
Butanilicaine is involved in various metabolic pathways, primarily related to its breakdown and elimination from the body. The metabolism of Butanilicaine involves enzymatic reactions that convert it into inactive metabolites, which are then excreted. Enzymes such as cytochrome P450 may play a role in the metabolism of Butanilicaine, affecting its metabolic flux and metabolite levels .
Transport and Distribution
Butanilicaine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and may be transported by specific transporters or binding proteins. The distribution of Butanilicaine within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as nerve membranes. This distribution is crucial for its anesthetic effects, as it needs to reach the target sodium channels to exert its action .
Subcellular Localization
The subcellular localization of Butanilicaine is primarily within the neuronal cell membrane, where it interacts with sodium channels. This localization is essential for its function as an anesthetic, as it needs to block sodium channels to prevent nerve signal transmission. Butanilicaine may also localize to other subcellular compartments, depending on its interactions with other biomolecules and its post-translational modifications .
Métodos De Preparación
La síntesis de butanilicaína implica la formación de un enlace amida. El proceso comienza con la combinación de 2-cloro-6-metil anilina y cloruro de cloroacetilo para formar un intermedio. Este intermedio se alquila luego con N-butilamina para producir this compound . Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero pueden implicar la optimización para la producción a gran escala.
Análisis De Reacciones Químicas
La butanilicaína experimenta varios tipos de reacciones químicas:
Reacciones de sustitución: El grupo cloro en la this compound puede sustituirse bajo ciertas condiciones.
Oxidación y reducción:
Mecanismo De Acción
La butanilicaína ejerce sus efectos bloqueando los canales de sodio activados por voltaje en las células nerviosas. Este bloqueo evita el inicio y la propagación de los potenciales de acción, lo que lleva a una pérdida de sensación en el área objetivo . Los objetivos moleculares son principalmente los canales de sodio y la vía implica la inhibición de la entrada de iones sodio.
Comparación Con Compuestos Similares
La butanilicaína es similar a otros anestésicos locales como la lidocaína, la bupivacaína y la tetracaína. Es única en su estructura química específica, que incluye un grupo butilamino y un grupo cloro-metilfenilo. Esta estructura confiere propiedades farmacológicas distintas y un perfil de acción diferente en comparación con otros anestésicos locales .
Compuestos similares
Lidocaína: Otro anestésico local ampliamente utilizado con una estructura química diferente.
Bupivacaína: Conocida por su mayor duración de acción en comparación con la this compound.
Tetracaína: Un potente anestésico local que se usa a menudo en la anestesia espinal.
Propiedades
IUPAC Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQKFLLGRBICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=C(C=CC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride) | |
| Record name | Butanilicaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90191279 | |
| Record name | Butanilicaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-21-5 | |
| Record name | Butanilicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanilicaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanilicaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanilicaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTANILICAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


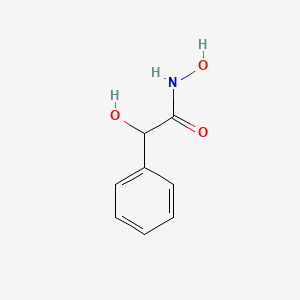
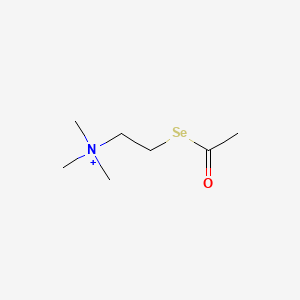

![[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate](/img/structure/B1196184.png)
